molecular formula C17H16N4O4 B1198848 7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No. B1198848
M. Wt: 340.33 g/mol
InChI Key: IPGRMIBAUCIMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is an organonitrogen heterocyclic compound, an oxacycle and an organic heterobicyclic compound.

Scientific Research Applications

Synthesis and Catalytic Applications

7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile has been synthesized as part of a study on nano-catalysts. Nano-Ni-4MSP2, a new Schiff base complex, was prepared using this compound as an amine, combined with salicylaldehyde and Ni(NO3)2.6H2O, demonstrating its utility in synthesizing nano-sized catalysts for chemical reactions (Goudarziafshar, Moosavi-Zare, & Khazael, 2021).

Antifungal Applications

This compound has been used in the synthesis of new pyrido[2,3-d]pyrimidines, demonstrating significant antifungal activities. The study synthesized various derivatives and tested them for antifungal efficacy, indicating the potential of this compound in developing antifungal agents (Hanafy, 2011).

Anticancer Research

The compound was involved in the synthesis of novel pyrimidine derivatives for anticancer research. These derivatives were evaluated against multiple human tumor cell lines, showing promise in developing new anticancer agents. The study included a docking study of the newly synthesized compounds, indicating their potential effectiveness in targeting cancer-related enzymes (Tiwari et al., 2016).

Corrosion Inhibition

In a study focusing on corrosion inhibition, pyranopyrazole derivatives, synthesized using similar chemical structures, demonstrated effectiveness as inhibitors for mild steel corrosion in acidic solutions. This research suggests the potential application of this compound in the field of corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).

Chemical Reactivity and Biological Evaluation

Research on similar compounds has involved investigating their chemical behavior and biological activity. Such studies contribute to understanding the chemical properties and potential biological applications of these compounds, including their reactivity with various functional groups and nucleophiles (Farouk, Ibrahim, & El-Gohary, 2021).

properties

Product Name

7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

7-amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H16N4O4/c1-3-24-11-5-4-9(6-12(11)23-2)13-10(7-18)15(19)25-17-14(13)16(22)20-8-21-17/h4-6,8,13H,3,19H2,1-2H3,(H,20,21,22)

InChI Key

IPGRMIBAUCIMNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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